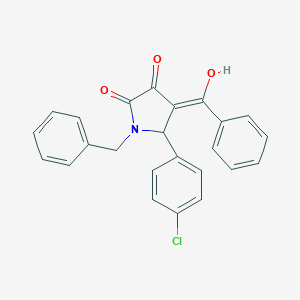
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neuropharmacology. It has been shown to have an affinity for the serotonin receptor and can act as a partial agonist or antagonist depending on the specific receptor subtype. Additionally, 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to modulate the activity of dopamine and norepinephrine receptors, which are involved in reward and motivation pathways.
Wirkmechanismus
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor activity. 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in certain brain regions, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor activity, and gene expression. It has been shown to increase the expression of certain genes involved in the regulation of neurotransmitter release and receptor activity, which may contribute to its long-term effects on behavior and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively modulate specific neurotransmitter systems. This allows researchers to study the effects of specific neurotransmitters on behavior and addiction pathways. However, one limitation of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide. One area of interest is its potential use as a tool for studying the role of specific neurotransmitters in addiction and behavior. Additionally, there is interest in developing 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide derivatives with improved selectivity and potency for specific receptor subtypes. Finally, there is potential for 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide to be developed as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Conclusion
In conclusion, 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound with unique chemical properties and a mechanism of action that has been extensively studied for its potential use in scientific research applications. It has been shown to modulate neurotransmitter release and receptor activity, and has potential for use as a tool for studying addiction and behavior pathways. While there are limitations to its use in lab experiments, there are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide.
Synthesemethoden
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide involves the reaction of 2-methoxybenzyl piperazine with benzhydryl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
Produktname |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
|---|---|
Molekularformel |
C25H27N3O2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-15-9-8-14-22(23)26-25(29)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,29) |
InChI-Schlüssel |
PUPPJPUFTOTPAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)





